molecular formula C14H19N3O B5956741 3-(2-pyrazinylamino)-1-adamantanol

3-(2-pyrazinylamino)-1-adamantanol

Cat. No.: B5956741
M. Wt: 245.32 g/mol
InChI Key: VJBQTTJHUHIPGT-UHFFFAOYSA-N
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Description

3-(2-Pyrazinylamino)-1-adamantanol is a synthetic adamantane derivative characterized by a pyrazine ring linked via an amino group to the 3-position of the adamantane framework and a hydroxyl group at the 1-position. Adamantane-based compounds are widely studied for their unique physicochemical properties, including high thermal stability, three-dimensional geometry, and strong inclusion complexation with β-cyclodextrin (β-CD) .

Properties

IUPAC Name

3-(pyrazin-2-ylamino)adamantan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-14-6-10-3-11(7-14)5-13(4-10,9-14)17-12-8-15-1-2-16-12/h1-2,8,10-11,18H,3-7,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBQTTJHUHIPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)NC4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-Adamantanol

1-Adamantanol (C₁₀H₁₆O) is a tertiary alcohol with a rigid adamantane backbone. It is frequently used as a model guest molecule in supramolecular chemistry due to its high affinity for β-CD cavities (formation constant K ≈ 10⁴ M⁻¹), surpassing planar aromatic alcohols like phenol (K ≈ 10³ M⁻¹) . Its three-dimensional structure allows optimal van der Waals interactions within hydrophobic cavities, making it a benchmark for fluorescence sensor studies .

1-Adamantanamine (Amantadine)

1-Adamantanamine, a primary amine derivative, is clinically used as an antiviral and antiparkinsonian agent. Unlike 1-adamantanol, it exhibits ion channel modulation activity, such as inhibiting ATP-regulated K⁺ currents in pancreatic β-cells . The substitution of the hydroxyl group with an amine alters its electronic profile and biological interactions.

Phenol and p-Cresol

Planar aromatic alcohols like phenol and p-cresol show weaker inclusion complexation with β-CD compared to 1-adamantanol (K values ~10³ M⁻¹ vs. 10⁴ M⁻¹) . Their linear structures result in less efficient cavity filling, reducing stabilization in host-guest systems.

Physicochemical and Functional Comparisons

Table 1: Key Properties of Adamantane Derivatives and Analogues

Compound Structure Binding Affinity to β-CD (K, M⁻¹) Fluorescence Sensor Sensitivity (ΔI/I₀) Biological Activity
1-Adamantanol Tertiary alcohol 10⁴ 0.39–0.82 None reported
1-Adamantanamine Primary amine Not reported N/A Antiviral, ion channel modulation
Phenol Aromatic alcohol 10³ Negative ΔI/I₀ Antimicrobial, industrial uses
3-Amino-1-adamantanol Amino alcohol Not reported N/A Retinoic acid receptor binding

Supramolecular Interactions

1-Adamantanol exhibits superior binding to β-CD compared to phenol and p-cresol due to its globular geometry, which maximizes hydrophobic interactions .

Metabolic Pathways

1-Adamantanol undergoes bioconversion to diols (e.g., 1,3-adamantanediol) via microbial oxidation in Streptomyces sp. SA8 . Similarly, 3-(2-pyrazinylamino)-1-adamantanol may be metabolized through hydroxylation or hydrolysis, though its metabolic stability would depend on the pyrazine group’s electronic effects.

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